molecular formula C27H30O5 B8228756 (3R,4S,5R)-3,4,6-Tris(benzyloxy)-5-hydroxyhexanal

(3R,4S,5R)-3,4,6-Tris(benzyloxy)-5-hydroxyhexanal

Cat. No.: B8228756
M. Wt: 434.5 g/mol
InChI Key: RUKISBROENRDFT-PFBJBMPXSA-N
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Description

(3R,4S,5R)-3,4,6-Tris(benzyloxy)-5-hydroxyhexanal is a chiral aldehyde derivative extensively used as an intermediate in carbohydrate chemistry and natural product synthesis. Its structure features three benzyl-protected hydroxyl groups at positions 3, 4, and 6, a free hydroxyl group at position 5, and an aldehyde functionality at position 1 (Figure 1). This compound is critical in synthesizing glycosidase inhibitors and complex piperidine alkaloids due to its stereochemical precision and reactive aldehyde group .

Synthesis: A key synthetic route involves the reaction of a 2-C-formylated glycal with vinyl magnesium bromide in tetrahydrofuran (THF) at low temperatures (-78°C), followed by acid quenching and chromatographic purification. This method yields the target compound as a pale yellow oil with 51% efficiency .

Properties

IUPAC Name

(3R,4S,5R)-5-hydroxy-3,4,6-tris(phenylmethoxy)hexanal
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30O5/c28-17-16-26(31-19-23-12-6-2-7-13-23)27(32-20-24-14-8-3-9-15-24)25(29)21-30-18-22-10-4-1-5-11-22/h1-15,17,25-27,29H,16,18-21H2/t25-,26-,27+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUKISBROENRDFT-PFBJBMPXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCC(C(C(CC=O)OCC2=CC=CC=C2)OCC3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC[C@H]([C@@H]([C@@H](CC=O)OCC2=CC=CC=C2)OCC3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4S,5R)-3,4,6-Tris(benzyloxy)-5-hydroxyhexanal typically involves the protection of hydroxyl groups followed by selective deprotection and functionalization. One common method includes the use of benzyl bromide in the presence of a base to introduce benzyloxy groups. The reaction conditions often involve solvents such as tetrahydrofuran or dichloromethane and temperatures ranging from 0°C to room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

(3R,4S,5R)-3,4,6-Tris(benzyloxy)-5-hydroxyhexanal can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The aldehyde group can be reduced to form primary alcohols.

    Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles such as thiols or amines can be used under basic conditions to replace benzyloxy groups.

Major Products Formed

    Oxidation: Formation of benzyloxy-substituted carboxylic acids.

    Reduction: Formation of benzyloxy-substituted primary alcohols.

    Substitution: Formation of thiol or amine-substituted derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C34H36O6C_{34}H_{36}O_6 and is characterized by three benzyloxy groups attached to a hexanal backbone. Its stereochemistry is defined by the (3R,4S,5R) configuration, which plays a crucial role in its biological activity and reactivity in synthetic pathways.

Medicinal Chemistry

Antioxidant Activity
Recent studies have highlighted the antioxidant properties of compounds similar to (3R,4S,5R)-3,4,6-Tris(benzyloxy)-5-hydroxyhexanal. Antioxidants are vital in combating oxidative stress associated with various diseases. Research indicates that derivatives of this compound exhibit significant radical scavenging activity, making them potential candidates for developing therapeutic agents against oxidative stress-related conditions .

Anticancer Applications
The compound's structure allows it to interact with biological targets involved in cancer progression. Similar compounds have shown cytotoxic effects against various cancer cell lines. For instance, studies involving related benzyloxy derivatives demonstrated promising results in inhibiting the proliferation of cancer cells through apoptosis induction .

Synthetic Organic Chemistry

Building Block for Complex Synthesis
this compound serves as an important intermediate in the synthesis of more complex molecules. Its functional groups allow for further derivatization and modification. For example, it can be utilized in the synthesis of glycosides or as a precursor for creating other bioactive compounds .

Case Study: Synthesis of Glycosides
In a notable case study, researchers synthesized glycosides using this compound as a starting material. The reaction conditions were optimized to yield high purity products with significant yields. This demonstrates the compound's utility in producing glycosylated drugs that are crucial for various therapeutic applications .

Data Table: Summary of Applications

Application AreaDescriptionReference
Antioxidant ActivityExhibits radical scavenging properties; potential for anti-aging therapies
Anticancer PropertiesInduces apoptosis in cancer cell lines; cytotoxic effects observed
Synthetic IntermediateServes as a precursor for complex organic syntheses
Glycoside SynthesisUsed to synthesize glycosides with therapeutic potential

Mechanism of Action

The mechanism of action of (3R,4S,5R)-3,4,6-Tris(benzyloxy)-5-hydroxyhexanal involves its interaction with molecular targets such as enzymes or receptors. The benzyloxy groups can enhance the compound’s binding affinity to these targets, while the hydroxyhexanal backbone can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

Aldehyde vs. Amide/Ketone Derivatives
  • (3R,4R)-3,4,6-Tris(benzyloxy)-5-hydroxyhexanamide (8a/b): Key Difference: Replaces the aldehyde group with an amide. Synthesis: Derived from 2-deoxy-gluconolactone via ammonolysis in methanolic ammonia, followed by column chromatography . Application: Intermediate for hydroxylated piperidine alkaloids (e.g., fagomine derivatives).
  • (2R,3S,4S,5S)-2,3,4-Tris(benzyloxy)-5-((benzyloxy)methyl)-5-hydroxycyclohexanone: Key Difference: Cyclohexanone core with an additional benzyloxymethyl group. Storage: Requires sealing at 2–8°C due to instability .
Tetrakis(benzyloxy) Analogs
  • (2S,3S,4R,5R)-2,3,4,6-Tetrakis(benzyloxy)-5-hydroxyhexanal :
    • Key Difference : Additional benzyloxy group at position 2.
    • Properties : Higher molecular weight (540.65 g/mol) and density (1.179 g/cm³) compared to the tris(benzyloxy) compound .
    • Hazards : Classified as harmful (H302, H315, H319) .

Biological Activity

(3R,4S,5R)-3,4,6-Tris(benzyloxy)-5-hydroxyhexanal is a complex organic compound with significant biological activity. Its structure features multiple benzyloxy groups that enhance its chemical properties and potential interactions with biological systems. This article explores the compound's biological activity, including its mechanisms of action, effects on various biological pathways, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C34H36O6
  • Molecular Weight : 540.65 g/mol
  • CAS Number : 4132-28-9

The biological activity of this compound is primarily attributed to its ability to interact with various biochemical pathways. Key mechanisms include:

  • Antioxidant Activity : The presence of hydroxyl groups in the structure contributes to its ability to scavenge free radicals and reduce oxidative stress in cells.
  • Enzyme Modulation : This compound may influence the activity of certain enzymes involved in metabolic pathways. For instance, it has been shown to inhibit glycation processes which are implicated in diabetic complications and aging.
  • Cell Signaling Pathways : It may modulate signaling pathways related to inflammation and cell survival.

Antioxidant Effects

A study investigating the antioxidant properties of similar compounds found that the presence of multiple benzyloxy groups enhances radical scavenging activity. This suggests that this compound could effectively reduce oxidative damage in various cell types.

Glycation Inhibition

Research on advanced glycation end-products (AGEs) indicates that compounds structurally similar to this compound can inhibit the formation of AGEs. This is particularly relevant in conditions such as diabetes where AGEs contribute to vascular complications. In vitro studies demonstrated that this compound could significantly lower AGE formation when tested against methylglyoxal-induced glycation in human endothelial cells.

Anti-inflammatory Properties

In a recent study focused on inflammatory responses in human macrophages, this compound showed promise in reducing the secretion of pro-inflammatory cytokines like TNF-alpha and IL-6. This suggests potential therapeutic applications in inflammatory diseases.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntioxidantRadical scavenging; reduced oxidative stress
Glycation InhibitionLowered AGE formation in endothelial cells
Anti-inflammatoryReduced TNF-alpha and IL-6 secretion

Q & A

Q. What are the common synthetic routes for (3R,4S,5R)-3,4,6-Tris(benzyloxy)-5-hydroxyhexanal, and how can intermediates be characterized?

The compound is typically synthesized via glycal intermediates. A key method involves:

  • Step 1 : Starting with 2-deoxy-gluconolactone derivatives, which undergo benzylation to install protective groups.
  • Step 2 : Controlled addition of Grignard reagents (e.g., vinyl magnesium bromide) at low temperatures (-78°C) to introduce allylidene groups, as seen in the synthesis of structurally related aldehydes .
  • Step 3 : Purification via column chromatography (e.g., SiO₂ with EtOAc/petroleum ether gradients) to isolate diastereomers .
    Characterization : Use NMR (¹H/¹³C) to confirm stereochemistry and benzyloxy group positions. Mass spectrometry (HRMS) validates molecular weight, while TLC monitors reaction progress .

Q. What is the role of benzyloxy groups in this compound’s stability and reactivity?

Benzyloxy groups serve as protective groups for hydroxyl moieties, preventing unwanted side reactions (e.g., oxidation or glycosylation). Their stability under acidic/basic conditions allows selective deprotection in multi-step syntheses. However, prolonged exposure to light or moisture may lead to debenzylation, requiring storage in dry, inert atmospheres at 2–8°C .

Q. What analytical techniques are critical for confirming the compound’s stereochemical purity?

  • NMR Spectroscopy : NOESY/ROESY experiments resolve spatial proximity of protons to confirm stereocenters.
  • Polarimetry : Measures optical rotation to verify enantiomeric excess.
  • X-ray Crystallography : Definitive method for absolute configuration determination, though limited by crystal formation challenges .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in allylidene-functionalized derivatives?

Key factors include:

  • Catalyst Selection : Copper iodide (CuI) enhances Grignard addition efficiency, but alternative catalysts (e.g., Pd-based) may reduce side products.
  • Temperature Control : Maintaining -78°C during reagent addition minimizes undesired pathways.
  • Workup Protocols : Quenching with HCl (1M) followed by NH₄OH washes reduces metal residues, improving purity .
    Example : A reported synthesis achieved 51% yield; optimizing stoichiometry (e.g., excess vinyl MgBr) and reaction time could enhance efficiency .

Q. How do researchers resolve contradictions in stereochemical assignments during synthesis?

Discrepancies often arise in NMR interpretation due to overlapping signals. Strategies include:

  • Derivatization : Converting the compound to a crystalline derivative (e.g., acetonide) for X-ray analysis.
  • Computational Modeling : Comparing experimental NMR shifts with DFT-calculated values (e.g., using Gaussian software).
  • Chiral HPLC : Separating enantiomers to assess stereochemical integrity .

Q. What are the challenges in scaling up synthesis while maintaining stereochemical fidelity?

  • Mass Transfer Limitations : Large-scale reactions may unevenly distribute reagents, leading to racemization. Use of flow reactors improves mixing.
  • Purification : Column chromatography becomes impractical; switch to crystallization or distillation for scalability.
  • Thermal Stability : Exothermic reactions require precise temperature control to avoid decomposition .

Q. How is this compound utilized in carbohydrate-based drug discovery?

It serves as a key intermediate for:

  • Alkaloid Synthesis : Derivatives like fagomine and 2-deoxynojirimycin (DNJ) are synthesized via reductive amination or enzymatic modifications .
  • Glycosidase Inhibitors : The hydroxyl/aldehyde groups enable structural mimicry of monosaccharides, modulating enzyme interactions .
    Application Example : In DNJ synthesis, the aldehyde group is converted to an amine via Strecker synthesis, followed by deprotection .

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